Catenarin
Overview
Description
Catenarin is a naturally occurring anthraquinone derivative with the molecular formula C15H10O6. It is known for its vibrant red color and is primarily found in certain fungi, such as those belonging to the genus Pyrenophora.
Scientific Research Applications
Mechanism of Action
Target of Action
Catenarin, an anthraquinone compound, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in leukocyte migration, a process that contributes to inflammation and β cell loss in type 1 diabetes (T1D) .
Mode of Action
Instead, it inhibits CXCR4- and CCR5-mediated chemotaxis in leukocytes . This inhibition occurs through the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7), as well as calcium mobilization .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the CXCR4 and CCR5 pathways . By inhibiting these pathways, this compound suppresses chemotaxis in leukocytes, which is implicated in the inflammatory response associated with T1D . The compound achieves this by reducing the phosphorylation of mitogen-activated protein kinases and their upstream kinases, and by affecting calcium mobilization .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of T1D in non-obese diabetic mice . By inhibiting CXCR4- and CCR5-mediated chemotaxis in leukocytes, this compound reduces inflammation, which contributes to leukocyte migration (termed insulitis) and β cell loss in T1D .
Biochemical Analysis
Biochemical Properties
Catenarin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are implicated in chemotaxis in leukocytes . This suggests that this compound plays a significant role in biochemical reactions, particularly those related to immune response.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to protect against type 1 diabetes in non-obese diabetic mice by inhibiting CXCR4 and CCR5 pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It does not act on the expression of CCR5 and CXCR4. Instead, it inhibits CCR5- and CXCR4-mediated chemotaxis via the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7) and calcium mobilization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it has been shown that this compound and/or its anthraquinone analogs dose-dependently suppress CXCR4- and CCR5-implicated chemotaxis in leukocytes .
Metabolic Pathways
This compound is a polyketide, generally synthesized from acetyl and malonyl-CoA . The biosynthesis of quinones like this compound is characterized by the diversity of metabolic pathways of the different living organisms . Other pathways different from polyketide synthases, like mevalonic or hydroxybenzoic acids, are also involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catenarin can be synthesized through several chemical routes. One common method involves the oxidative coupling of appropriate anthraquinone precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or cerium(IV) ammonium nitrate. The reaction is carried out in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired anthraquinone structure .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific fungal strains known to produce this compound. The fungi are cultured in nutrient-rich media, and the this compound is extracted from the fungal biomass using organic solvents. The extracted compound is then purified through techniques such as column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Catenarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where functional groups on the anthraquinone core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated anthraquinone derivatives.
Comparison with Similar Compounds
Catenarin is part of the anthraquinone family, which includes several other compounds with similar structures and properties:
Emodin: Like this compound, emodin is an anthraquinone derivative with anti-inflammatory and antimicrobial properties. emodin is more commonly found in plants such as rhubarb.
Diacerein: Diacerein is another anthraquinone derivative used primarily for its anti-inflammatory effects in the treatment of osteoarthritis.
Questin: Questin is an anthraquinone derivative with potent antioxidant and cytotoxic properties.
This compound stands out due to its unique combination of antimicrobial, anti-inflammatory, and potential antidiabetic properties, making it a compound of significant interest in both scientific research and industrial applications .
Properties
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197212 | |
Record name | 4-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476-46-0 | |
Record name | Catenarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyemodin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CATENARIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyemodin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KATENARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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